molecular formula C23H22BrNO4S B7432549 [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate

[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate

Cat. No. B7432549
M. Wt: 488.4 g/mol
InChI Key: OLHLQDBUXIIJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated.

Mechanism of Action

The mechanism of action of [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This can lead to the activation of genes involved in anti-inflammatory and anti-cancer pathways.
Biochemical and Physiological Effects:
[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate in lab experiments is its specificity for HDAC enzymes. This allows for targeted inhibition of these enzymes, which can lead to specific changes in gene expression patterns. One limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate. One direction is the investigation of its potential use as a therapeutic agent for cancer and inflammatory diseases. Another direction is the investigation of its potential use as a diagnostic tool for cancer. Additionally, further studies can be conducted to investigate the toxicity and safety of this compound in different experimental settings.

Synthesis Methods

The synthesis of [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate involves a multi-step process. The first step involves the reaction of 2-bromobenzyl chloride with benzylamine to form 2-(benzylamino)phenyl)methyl chloride. The second step involves the reaction of this compound with sodium sulfite to form 2-(benzylamino)phenyl)methyl sulfonate. The third step involves the reaction of this compound with 4-(bromomethyl)phenyl acetate to form [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate.

Scientific Research Applications

[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

[4-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO4S/c1-17(26)29-16-18-12-14-20(15-13-18)30(27,28)25(2)23(19-8-4-3-5-9-19)21-10-6-7-11-22(21)24/h3-15,23H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHLQDBUXIIJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)N(C)C(C2=CC=CC=C2)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate

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